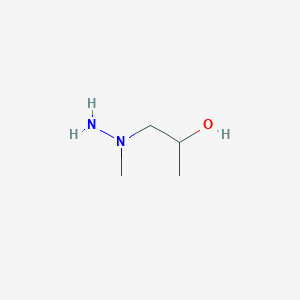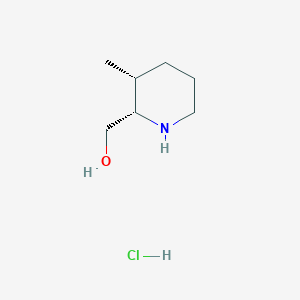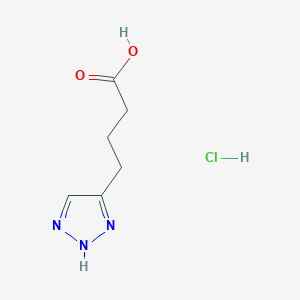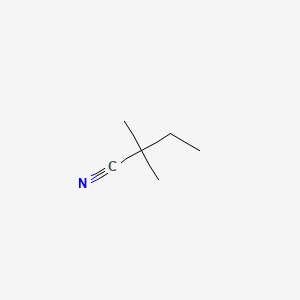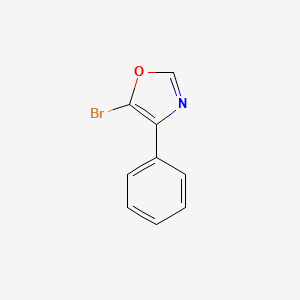
4-Bromo-2-methyl-3-butyn-2-ol
Vue d'ensemble
Description
4-Bromo-2-methyl-3-butyn-2-ol (CAS Number: 2063-19-6) is a chemical compound with the linear formula C5H7BrO . It has a molecular weight of approximately 163.015 g/mol . This compound belongs to the class of alcohols and alkynes, characterized by the presence of a bromine atom, a methyl group, and an alkyne functional group.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis
4-Bromo-2-methyl-3-butyn-2-ol is used in the synthesis of complex molecules due to its reactivity and ability to form various compounds. For instance, it has been utilized in the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (4HP2M3B) through a series of reactions, including O-Alkylation and Sonogashira conditions. This synthesis demonstrates its versatility in creating compounds with potential optical and non-linear optical (NLO) properties, highlighting its role in the development of new materials for technological applications (Ajay Praveenkumar et al., 2021).
Catalysis and Reaction Mechanisms
4-Bromo-2-methyl-3-butyn-2-ol serves as a key compound in various catalytic processes. For example, its hydrogenation over a Pd/ZnO catalyst has been extensively studied. This reaction is modeled using a Langmuir–Hinshelwood mechanism, offering insights into the kinetics and selectivity of the process. Such studies are critical for the development of efficient and selective industrial chemical processes (Vernuccio et al., 2016).
Pharmaceutical and Chemical Synthesis
This compound is also a precursor in the synthesis of various pharmaceutical and chemical compounds. For example, it has been used in the palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols, demonstrating its utility in creating compounds that could have applications in pharmaceuticals and materials science (Caporale et al., 2014).
Environmental and Energy Applications
In the field of environmental science and energy, 4-Bromo-2-methyl-3-butyn-2-ol has been investigated for its potential in biofuel production. Studies on its derivatives show promising results in improving the anti-knock properties of gasoline, indicating its potential role in developing more efficient and cleaner-burning fuel additives (Mack et al., 2014).
Advanced Material Development
The compound's reactivity makes it suitable for the development of advanced materials. For instance, its involvement in the synthesis of complex organic structures like 4-aryl-2-methyl-3-butyn-2-ols opens the door to creating new materials with unique properties, potentially useful in various high-tech applications (Li et al., 2015).
Propriétés
IUPAC Name |
4-bromo-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-5(2,7)3-4-6/h7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIPCEOKFBAUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174659 | |
| Record name | 3-Butyn-2-ol, 4-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-butyn-2-ol | |
CAS RN |
2063-19-6 | |
| Record name | 4-Bromo-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2063-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyn-2-ol, 4-bromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002063196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-ol, 4-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






